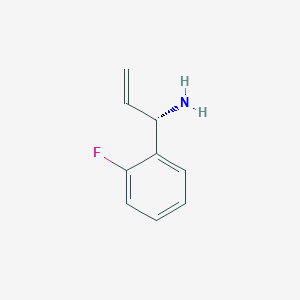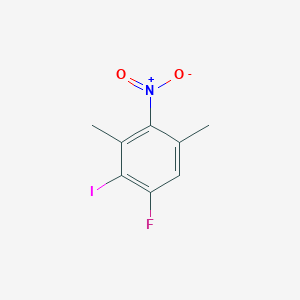
(R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is a chiral auxiliary used in organic synthesis. This compound is known for its role in the preparation of chiral amines and other valuable intermediates in asymmetric synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with aldehydes or ketones. This reaction is often mediated by copper or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include chiral amines, sulfoxides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to prepare enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through asymmetric synthesis. The molecular targets and pathways involved include the interaction with aldehydes or ketones to form chiral imines, which can then undergo further transformations to yield enantiomerically pure products .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methyl-2-propanesulfinamide: A precursor to the target compound, used in similar applications.
tert-Butanesulfinamide: Another chiral auxiliary with similar uses in asymmetric synthesis.
Sulfenamides and Sulfonamides: Compounds with sulfur-nitrogen bonds, used in various synthetic applications .
Uniqueness
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific structure, which provides distinct steric and electronic properties that enhance its effectiveness as a chiral auxiliary. Its ability to form stable imines with aldehydes and ketones makes it particularly valuable in asymmetric synthesis .
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
(NE)-2-methyl-N-[[(3R)-oxan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-7-9-5-4-6-13-8-9/h7,9H,4-6,8H2,1-3H3/b11-7+/t9-,14?/m1/s1 |
Clave InChI |
XDGXEQNGDCWDKD-QLFITRGKSA-N |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/[C@H]1CCCOC1 |
SMILES canónico |
CC(C)(C)S(=O)N=CC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)


![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)

![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)

![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)


![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
